molecular formula C7H3ClF3NO2 B13142108 4-Chloro-3-(trifluoromethyl)picolinic acid

4-Chloro-3-(trifluoromethyl)picolinic acid

Cat. No.: B13142108
M. Wt: 225.55 g/mol
InChI Key: KFGWARZYCZTLGG-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions . Another approach involves the reaction of 1,1,1-trifluoro-4-aminocrotone with dimethyl 2-methoxymethylene malonate in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, as a herbicide, it may act by inhibiting key enzymes involved in plant growth. In medicinal applications, it can bind to receptors or enzymes, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: 4-Chloro-3-(trifluoromethyl)picolinic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry.

Biological Activity

4-Chloro-3-(trifluoromethyl)picolinic acid (CTP) is a compound that has garnered attention for its significant biological activity, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CTP has the molecular formula C₇H₄ClF₃N₃O₂ and a molecular weight of 225.57 g/mol. The compound features a chloro group and a trifluoromethyl group attached to the picolinic acid structure, which enhances its lipophilicity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Research indicates that CTP primarily acts through the inhibition of key signaling pathways involved in cancer progression. Notably, it has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis and tumor growth. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis in tumor tissues .

Biological Activity Overview

The biological activity of CTP is characterized by its effects on various cancer cell lines. The following table summarizes key findings from studies on CTP's antiproliferative effects:

Cell Line IC50 (μM) Observations
MCF-7 (Breast)12.5Significant reduction in cell viability
PC-3 (Prostate)9.8Induced apoptosis and cell cycle arrest
A498 (Renal)6.3Strong inhibition of cell proliferation
CAKI-1 (Renal)5.4Enhanced cytotoxicity compared to standard treatments

These results indicate that CTP exhibits potent anticancer properties across multiple cell lines, suggesting its potential as a therapeutic agent.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that CTP effectively inhibited the growth of various tumor cell lines, including breast, prostate, and renal cancers. The compound's IC50 values ranged from 5.4 to 12.5 μM, indicating strong antiproliferative activity .
  • Mechanistic Insights : Further mechanistic studies revealed that CTP's inhibition of VEGFR-2 leads to decreased angiogenesis in tumor models. This was corroborated by reduced expression levels of angiogenic markers in treated cells .
  • Synergistic Effects : In combination studies with other chemotherapeutic agents, CTP showed synergistic effects, enhancing the overall efficacy against resistant cancer cell lines. For instance, when used alongside doxorubicin, the combined treatment resulted in significantly lower IC50 values compared to either drug alone .

Comparative Analysis with Related Compounds

CTP shares structural similarities with other trifluoromethyl-containing compounds known for their biological activities. The following table compares CTP with related compounds:

Compound Name Structural Features Biological Activity
3-Chloro-5-(trifluoromethyl)picolinic acidSimilar trifluoromethyl groupModerate antiproliferative effects
SorafenibMultiple aromatic ringsApproved cancer drug with broader targets
4-Fluoro-3-(trifluoromethyl)picolinic acidFluorine instead of chlorinePotentially different biological activity

The unique combination of chlorine and trifluoromethyl groups in CTP contributes to its distinct pharmacological profile compared to these analogs.

Properties

Molecular Formula

C7H3ClF3NO2

Molecular Weight

225.55 g/mol

IUPAC Name

4-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3ClF3NO2/c8-3-1-2-12-5(6(13)14)4(3)7(9,10)11/h1-2H,(H,13,14)

InChI Key

KFGWARZYCZTLGG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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